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Compound of Interest

Compound Name: 2-Morpholin-4-yl-8-nitroquinoline

Cat. No.: B3121693 Get Quote

A comprehensive evaluation of the anti-tumor potential of 2-morpholino-quinoline analogs

reveals significant cytotoxic effects against hepatocellular carcinoma cells. This guide presents

a comparative analysis of the in vitro activity of several synthesized 2-morpholino-4-

anilinoquinoline derivatives, offering insights into their structure-activity relationship and

potential as anti-cancer agents.

While specific experimental data for 2-Morpholin-4-yl-8-nitroquinoline is not readily available

in the current literature, this guide focuses on structurally related 2-morpholino-4-

anilinoquinoline compounds. These analogs share the core 2-morpholino-quinoline scaffold

and provide valuable preliminary insights into the potential biological activities of this class of

compounds. The following sections detail the in vitro cytotoxicity, experimental protocols, and a

proposed signaling pathway based on the observed anti-tumor effects.

In Vitro Cytotoxicity of 2-Morpholino-4-
Anilinoquinoline Derivatives
The anti-proliferative activity of a series of synthesized 2-morpholino-4-anilinoquinoline

derivatives was evaluated against the human hepatocellular carcinoma (HepG2) cell line. The

half-maximal inhibitory concentration (IC50) values were determined to quantify their cytotoxic

effects.
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Compound ID
Substitution at C4-Anilino
Moiety

IC50 (µM) against HepG2
Cells[1][2]

3c 4-Phenoxy 11.42[1][2]

3d 4-(4-phenoxyphenoxy) 8.50[1][2]

3e 3,4-bis(4-phenoxyphenoxy) 12.76[1][2]

Experimental Protocols
Synthesis of 2-Morpholino-4-Anilinoquinoline
Derivatives (3a-3e)
The synthesis of the target compounds was achieved through a nucleophilic substitution

reaction. A solution of 2-chloro-4-morpholinoquinoline in ethanol was treated with the

corresponding aniline derivative. The reaction mixture was refluxed overnight. After completion,

the ethanol was removed under reduced pressure, and the resulting residue was washed with

acetone and filtered to yield the final 2-morpholino-4-anilinoquinoline products.[1]
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General synthesis workflow for 2-morpholino-4-anilinoquinoline derivatives.

In Vitro Cell Viability Assay (MTT Assay)
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The cytotoxicity of the synthesized compounds against the HepG2 human cancer cell line was

determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

HepG2 cells were seeded in 96-well plates and incubated for 24 hours. The cells were then

treated with various concentrations of the test compounds and incubated for an additional 72

hours. Subsequently, MTT reagent was added to each well, and the plates were incubated for

another 4 hours, allowing for the formation of formazan crystals. The formazan crystals were

then dissolved in a solubilization solution, and the absorbance was measured at 570 nm using

a microplate reader. The cell viability was calculated as a percentage of the untreated control

cells.[1]

Proposed Signaling Pathway
The observed anti-cancer activity of the 2-morpholino-4-anilinoquinoline derivatives suggests

their potential interference with key signaling pathways involved in cell proliferation and

survival. While the precise mechanism of action for these specific compounds has not been

fully elucidated, many quinoline-based anti-cancer agents are known to target receptor tyrosine

kinases (RTKs). Inhibition of RTKs can disrupt downstream signaling cascades, such as the

PI3K/Akt/mTOR and MAPK/ERK pathways, which are critical for cancer cell growth,

proliferation, and survival. The cytotoxic effects observed in HepG2 cells may be attributed to

the induction of cell cycle arrest and apoptosis following the inhibition of these vital signaling

pathways.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10798140/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3121693?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Cytoplasm

Nucleus

Receptor Tyrosine
Kinase (RTK)

PI3KRAS

Akt

mTOR

Cell Proliferation
& Survival

RAF

MEK

ERK

2-Morpholino-4-anilinoquinoline
Derivative

Inhibition

Click to download full resolution via product page

Proposed mechanism of action via inhibition of receptor tyrosine kinase signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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